molecular formula C21H17F3N2O3 B2451249 8-({1-[4-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)quinoline CAS No. 1904135-98-3

8-({1-[4-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)quinoline

Cat. No.: B2451249
CAS No.: 1904135-98-3
M. Wt: 402.373
InChI Key: ZVFRUFQHPZVWLM-UHFFFAOYSA-N
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Description

8-({1-[4-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)quinoline is a synthetic organic compound that features a quinoline moiety, a pyrrolidine ring, and a trifluoromethoxy-substituted phenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-({1-[4-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)quinoline typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinoline Moiety: Starting from an appropriate aniline derivative, cyclization reactions can be employed to form the quinoline ring.

    Attachment of the Pyrrolidine Ring: This can be achieved through nucleophilic substitution reactions where the pyrrolidine ring is introduced.

    Introduction of the Trifluoromethoxy Group: This step often involves electrophilic aromatic substitution to introduce the trifluoromethoxy group onto the phenyl ring.

    Final Coupling: The final step involves coupling the quinoline-pyrrolidine intermediate with the trifluoromethoxy-substituted phenyl group, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent purification processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring.

    Reduction: Reduction reactions might target the carbonyl group in the methanone moiety.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, it might be investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine

In medicinal chemistry, such compounds are often explored for their potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer activities.

Industry

Industrially, it could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular docking studies and biochemical assays would be necessary to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (3-(Quinolin-8-yloxy)pyrrolidin-1-yl)(4-methoxyphenyl)methanone
  • (3-(Quinolin-8-yloxy)pyrrolidin-1-yl)(4-chlorophenyl)methanone

Uniqueness

The presence of the trifluoromethoxy group in 8-({1-[4-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)quinoline might confer unique electronic properties, affecting its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

(3-quinolin-8-yloxypyrrolidin-1-yl)-[4-(trifluoromethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N2O3/c22-21(23,24)29-16-8-6-15(7-9-16)20(27)26-12-10-17(13-26)28-18-5-1-3-14-4-2-11-25-19(14)18/h1-9,11,17H,10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVFRUFQHPZVWLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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